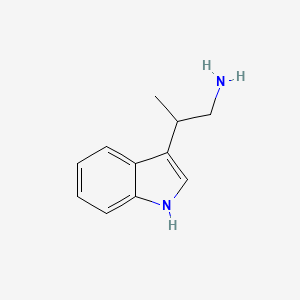

2-(1H-indol-3-yl)propan-1-amine

Übersicht

Beschreibung

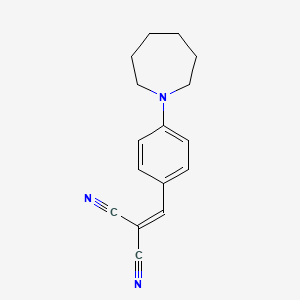

“2-(1H-indol-3-yl)propan-1-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)propan-1-amine” consists of an indole moiety (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) attached to a propylamine group .Chemical Reactions Analysis

While specific chemical reactions involving “2-(1H-indol-3-yl)propan-1-amine” are not available, indole compounds in general are known to undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

2-(1H-indol-3-yl)propan-1-amine, an indole derivative, shows versatile applications in chemical reactions and synthesis. The reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines leads to rearranged amides, β-substituted tryptamines, and indole-3-acetic acids. This reaction follows a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990). Moreover, the synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines from ketones has been achieved with high yield and excellent enantiopurity, making it a time-saving and cost-effective process (Peng et al., 2013).

Green Chemistry and Environmentally Friendly Methods

The compound has been involved in green chemistry initiatives. A study reported the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions, highlighting its environmentally-friendly features (Chen, Lei, & Hu, 2014).

Application in Corrosion Inhibition

In the field of material science, tertiary amines synthesized from 2-(1H-indol-3-yl)propan-1-amine have shown inhibitive performance on carbon steel corrosion, demonstrating its potential as an effective corrosion inhibitor (Gao, Liang, & Wang, 2007).

Drug Discovery and Pharmacology

In drug discovery, derivatives of 2-(1H-indol-3-yl)propan-1-amine have been explored for their potential in pharmacology. For instance, certain indole-based compounds have been identified as antagonists of the human neuropeptide Y Y5 receptor (McNally et al., 2000). Additionally, focused library development of indole-based inhibitors has provided insights into compounds with improved activity against dynamin GTPase, crucial for medical applications (Gordon et al., 2013).

Novel Synthesis Techniques

Research has also focused on novel synthesis techniques involving 2-(1H-indol-3-yl)propan-1-amine. For instance, a study presented a new route for the synthesis of indole derivatives using eco-friendly lemon juice as a catalyst, illustrating innovative approaches in organic synthesis (Hassan, Mostafa, & Zayed, 2020).

Analytical Methods and Stability Testing

In analytical chemistry, 2-(1H-indol-3-yl)propan-1-amine has been used in stability tests of synthetic psychoactive substances. Raman spectroscopy and gas chromatography were employed to analyze the stability of these compounds, highlighting the importance of understanding the stability of psychoactive substances (Frączak et al., 2020).

Synthesis of Diverse Chemical Structures

The compound has been utilized in generating a diverse library of compounds through alkylation and ring closure reactions. This demonstrates its utility in creating structurally diverse molecules, which is crucial for exploring new chemical entities (Roman, 2013).

Catalysis and Tandem Reactions

Silver-catalyzed tandem reactions involving 2-(1H-indol-3-yl)propan-1-amine have been developed to synthesize 1-(1H-indol-3-yl)-1,2-dihydroisoquinolines. These reactions are significant for creating complex molecules in a single step, highlighting the role of catalysis in organic synthesis (Yu & Wu, 2010).

Antimicrobial and Antifungal Applications

Antimicrobial and antifungal activities have been observed in indole derivatives synthesized from 2-(1H-indol-3-yl)propan-1-amine. These studies provide insights into the potential therapeutic applications of these compounds in combating infectious diseases (Mahboobi, Grothus, & Meindl, 1994); (Guillon et al., 2011).

Zukünftige Richtungen

Indole derivatives, including “2-(1H-indol-3-yl)propan-1-amine”, have been identified as potential therapeutic agents for a variety of conditions, including viral infections and cancer . Future research will likely focus on further elucidating the biological activities of these compounds and developing them into effective therapeutic agents .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUICNBHOJTXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963895 | |

| Record name | 2-(1H-Indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)propan-1-amine | |

CAS RN |

4765-22-4 | |

| Record name | 1H-Indole-3-ethanamine, beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)

![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)

![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)